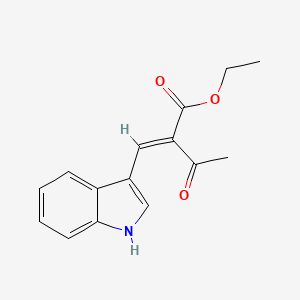![molecular formula C19H16N2O3 B5720044 N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)
N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide, commonly known as PAOPA, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PAOPA is a furamide derivative that possesses a unique chemical structure with a furan ring and an amide group. In
作用机制
The exact mechanism of action of PAOPA is not fully understood, but it is believed to act on multiple targets in the body. PAOPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. PAOPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, PAOPA has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects
PAOPA has been shown to have various biochemical and physiological effects in preclinical studies. PAOPA has been shown to reduce inflammation and tumor growth in animal models of cancer. PAOPA has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, PAOPA has been shown to have antioxidant properties, which may protect against oxidative stress.
实验室实验的优点和局限性
PAOPA has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, PAOPA also has some limitations, including its low solubility in water and potential toxicity at high doses. Further studies are needed to determine the optimal dose and safety profile of PAOPA.
未来方向
There are several future directions for the study of PAOPA. One potential direction is to explore the use of PAOPA in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to investigate the role of PAOPA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dose and safety profile of PAOPA in humans.
合成方法
PAOPA can be synthesized using a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride. The resulting product is then reacted with phenylacetic acid to yield PAOPA. The synthesis of PAOPA has been reported in the literature, and the purity and yield can be improved by optimizing the reaction conditions.
科学研究应用
PAOPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. PAOPA has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. PAOPA has also been studied for its potential role in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(13-14-5-2-1-3-6-14)20-15-8-10-16(11-9-15)21-19(23)17-7-4-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSHIBODCCNJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{4-[(phenylacetyl)amino]phenyl}furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)


![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)

![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)


